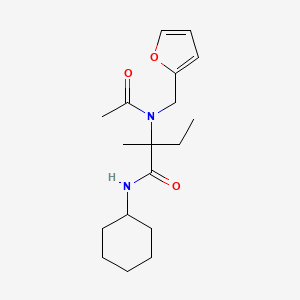
N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide is an organic compound that features a furan ring, a cyclohexyl group, and an isovalinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide can be achieved through a multi-step process involving the following key steps:
Formation of the furan-2-ylmethylamine intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable amine, such as cyclohexylamine, under acidic conditions to form furan-2-ylmethylamine.
Acetylation: The furan-2-ylmethylamine intermediate is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to form N-acetyl-furan-2-ylmethylamine.
Coupling with isovalinamide: The final step involves the coupling of N-acetyl-furan-2-ylmethylamine with isovalinamide under peptide coupling conditions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of N2-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous-flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets and pathways. The furan ring and cyclohexyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through inhibition or activation of these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-furan-2-ylmethylamine: Lacks the isovalinamide moiety.
N-cyclohexyl-furan-2-ylmethylamine: Lacks the acetyl group.
N~2~-acetyl-N-cyclohexyl-isovalinamide: Lacks the furan ring.
Uniqueness
N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide is unique due to the presence of all three functional groups (furan ring, cyclohexyl group, and isovalinamide moiety) in a single molecule. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-N-cyclohexyl-2-methylbutanamide |
InChI |
InChI=1S/C18H28N2O3/c1-4-18(3,17(22)19-15-9-6-5-7-10-15)20(14(2)21)13-16-11-8-12-23-16/h8,11-12,15H,4-7,9-10,13H2,1-3H3,(H,19,22) |
InChI Key |
JSSVAEGJONPBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11466666.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methoxy-4-[(E)-2-(pyridin-2-yl)ethenyl]phenoxy}ethanone](/img/structure/B11466672.png)
![5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11466691.png)
![3-Amino-4-benzoyl-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),3,9-tetraen-11-one](/img/structure/B11466692.png)
![4-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466695.png)
![4-Hydroxy-3-[3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoyl]-6-methylpyran-2-one](/img/structure/B11466706.png)
![(3Z,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-methylpiperidin-4-one](/img/structure/B11466709.png)
![4-[(3-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466711.png)
![5-(2-chlorophenyl)-1,3-dimethyl-6-(3-morpholinopropyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11466713.png)
![7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11466724.png)
![N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11466728.png)
![3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11466735.png)
![3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11466742.png)
![9-(2-iodophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11466752.png)
